

Olsalazine: A Validated Reference Compound for Inflammatory Bowel Disease Research

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Compound of Interest

Compound Name: Olsalazine

Cat. No.: B1677275

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A comprehensive guide for researchers, scientists, and drug development professionals on the utility of **Olsalazine** as a standard comparator in the study of Inflammatory Bowel Disease (IBD).

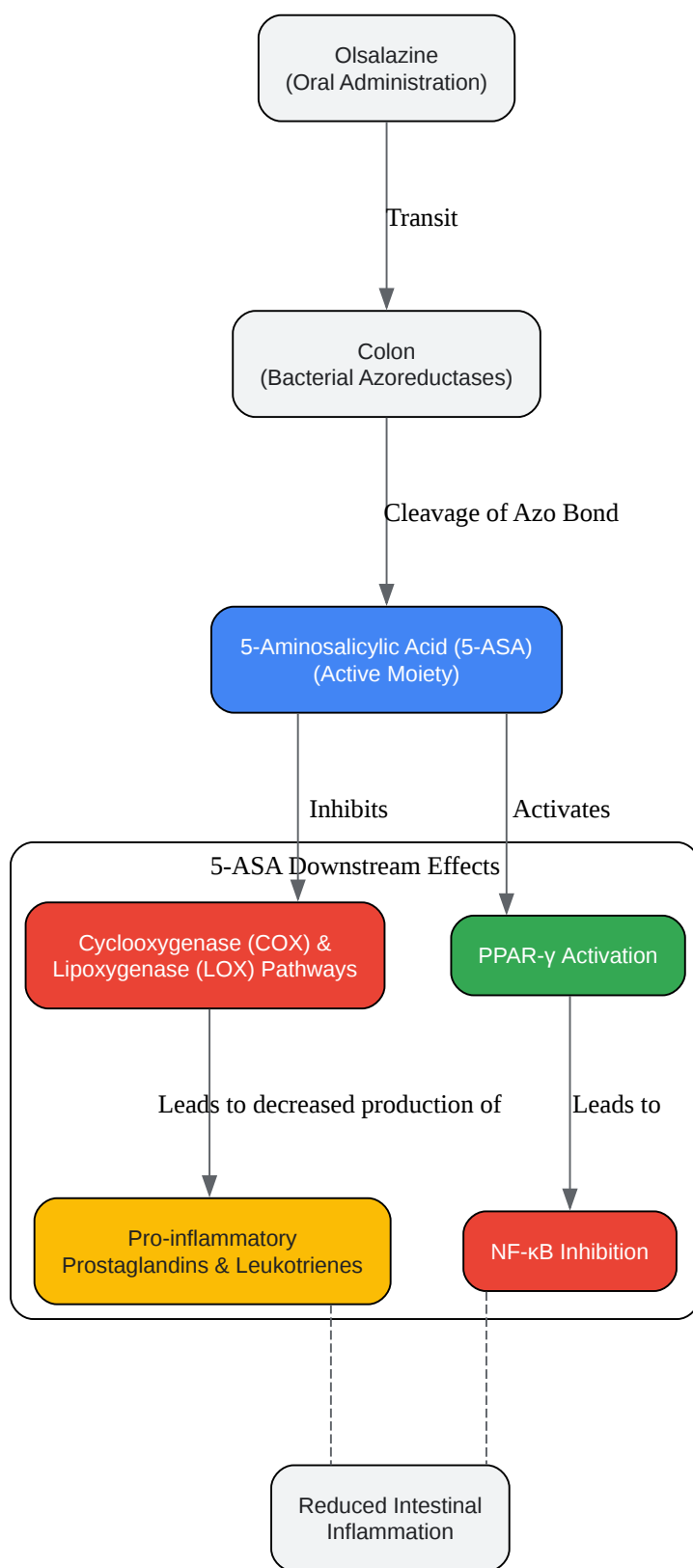
Olsalazine, a second-generation 5-aminosalicylic acid (5-ASA) compound, has long been a cornerstone in the management of ulcerative colitis, a major form of Inflammatory Bowel Disease (IBD). Its well-defined mechanism of action, established efficacy, and safety profile make it an invaluable reference compound in both preclinical and clinical IBD research. This guide provides a detailed comparison of **Olsalazine** with other relevant treatments, supported by experimental data, to validate its use as a scientific benchmark.

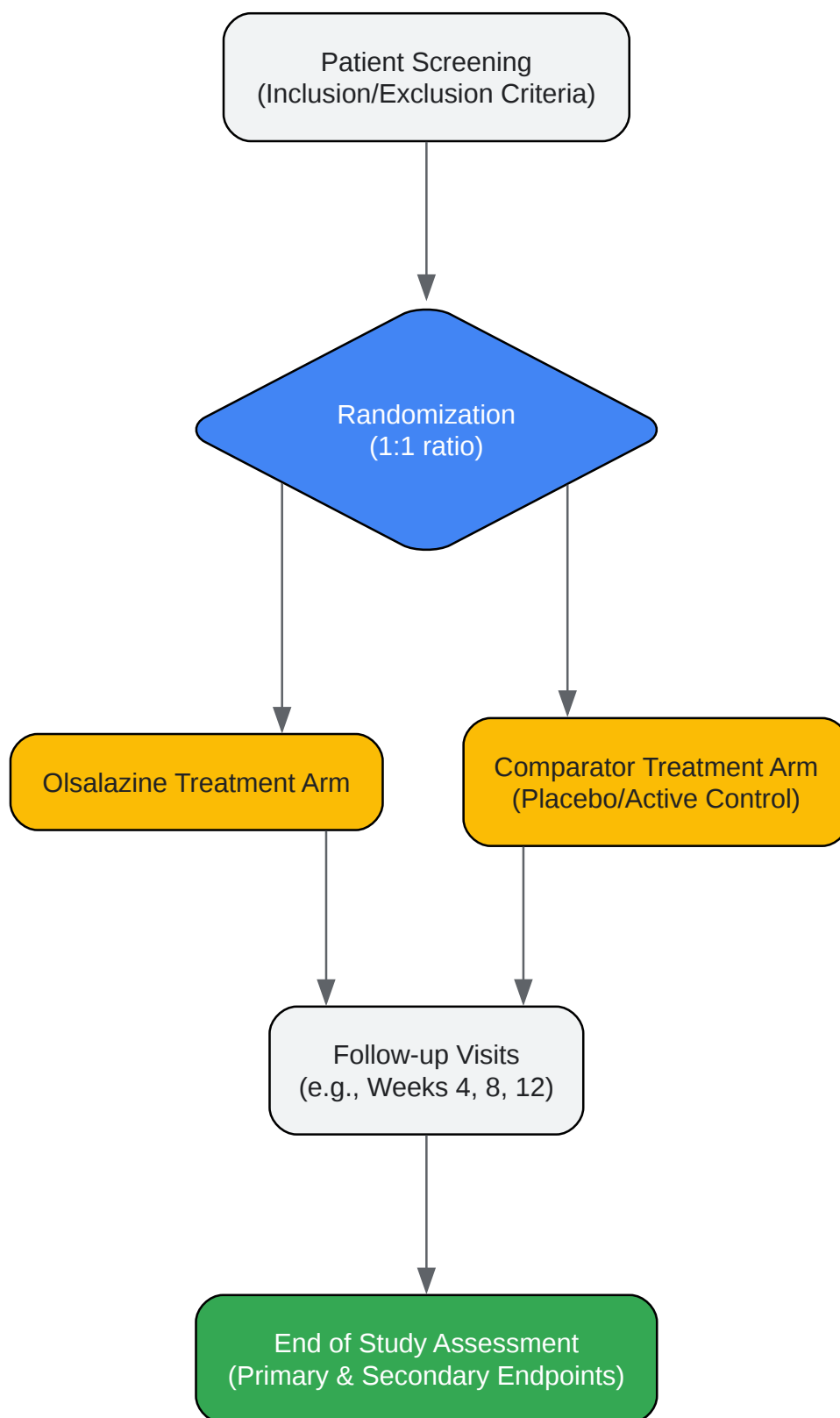
Mechanism of Action: Targeted Delivery of the Therapeutic Moiety

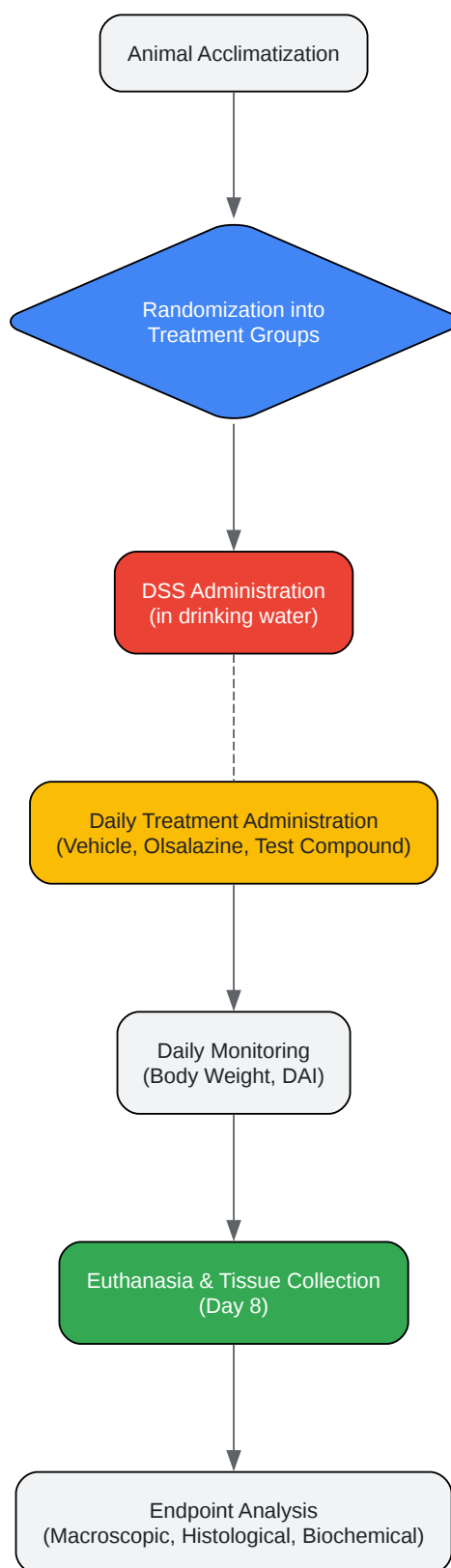
Olsalazine functions as a prodrug, consisting of two molecules of 5-ASA linked by an azo bond.^{[1][2]} This unique structure remains intact through the upper gastrointestinal tract, preventing premature absorption and systemic side effects.^[3] Upon reaching the colon, resident bacteria cleave the azo bond, releasing high concentrations of the active therapeutic agent, 5-ASA, directly at the site of inflammation.^{[1][2]}

The therapeutic effects of 5-ASA are multifactorial and involve the modulation of several key inflammatory pathways. A primary mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which leads to a reduction in the production of pro-inflammatory

prostaglandins and leukotrienes.[4] Furthermore, 5-ASA is understood to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ), a nuclear receptor that plays a critical role in regulating inflammation.[5][6][7] This activation leads to the downstream inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF- κ B).[8] By suppressing these pathways, 5-ASA effectively dampens the inflammatory cascade that drives IBD pathology.







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